molecular formula C19H23FN2O3S B2378498 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 1170090-45-5

4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2378498
CAS No.: 1170090-45-5
M. Wt: 378.46
InChI Key: YOKKKLZCQVICTM-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 1,2,3,4-tetrahydroquinoline core linked to a substituted benzenesulfonamide group. The tetrahydroquinoline moiety is substituted at the 1-position with a 2-methoxyethyl chain, while the benzenesulfonamide group features a fluorine atom at the 4-position and a methyl group at the 2-position. The synthesis of analogous compounds (e.g., ) typically involves sulfonamide coupling and functional group modifications, with characterization via NMR, HRMS, and crystallography .

Properties

IUPAC Name

4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKKKLZCQVICTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to the Tetrahydroquinoline Core

Reduction-Based Methods

One of the most well-established approaches to constructing the tetrahydroquinoline framework involves reduction-based methods. These synthetic routes typically begin with appropriately substituted quinoline derivatives or 2-nitrobenzene precursors.

Catalytic Hydrogenation of Quinolines

Catalytic hydrogenation represents a straightforward method for accessing tetrahydroquinolines. As demonstrated by Bunce and colleagues, the stereoselectivity of this process can be significantly influenced by substituents and catalyst choice.

Reaction Conditions:

  • Catalyst: 5% Pd/C or 5% Pt/C
  • Hydrogen pressure: 1-4 atm
  • Solvent: Methanol or ethanol
  • Temperature: 25-50°C
  • Reaction time: 4-8 hours

The choice of catalyst has been shown to dramatically affect the outcome. For instance, when using 5% Pd/C at 1 atm, dihydroquinoline intermediates often predominate, while at 4 atm, overreduction to the corresponding quinoline can occur. Switching to 5% Pt/C (4 atm H2) can effectively suppress these side reactions, leading to the desired tetrahydroquinoline with high selectivity.

Iron-Mediated Reduction-Cyclization Sequences

An alternative approach involves iron-mediated reduction of 2-nitrobenzene derivatives followed by intramolecular cyclization. This method offers the advantage of milder conditions and potentially broader functional group tolerance.

Procedure:

  • Reduction of the nitro group with iron powder in acetic acid to yield aniline intermediates
  • In situ capture through a favorable 6-exo-trig Michael addition with a side chain acrylate moiety

This procedure has demonstrated excellent yields (86-98%) and minimal sensitivity to the geometry of the double bond or hindrance at the Michael terminus.

Cyclization Methods

[4+2] Annulation Strategy

A highly diastereoselective approach utilizing [4+2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes has been reported. This strategy offers excellent yields, high diastereoselectivity, and broad functional group tolerance.

Procedure:

  • Formation of ortho-tosylaminophenyl-substituted p-QMs
  • DBU-mediated catalyst-free [4+2] annulation with cyanoalkenes
  • Aza-Michael/1,6-conjugate addition sequence

This method demonstrates good atom economy and has been successfully applied to gram-scale synthesis.

Borrowing Hydrogen Methodology

A particularly elegant approach to tetrahydroquinolines involves the borrowing hydrogen methodology, which employs a manganese(I) PN3 pincer complex to promote a one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols.

Table 1: Reaction Conditions for Borrowing Hydrogen Synthesis

Parameter Condition Notes
Catalyst Manganese(I) PN3 pincer complex (2 mol%) Lower catalyst loading than previous systems
Base KH (1.50 equiv) + KOH (0.30 equiv) Combination critical for selectivity
Solvent DME (1.0 M) Concentration impacts yield
Temperature 120°C Lower temperatures reduce conversion
Reaction time 12 hours Complete consumption of starting materials
Yield 84% (isolated) For 2-phenyl-1,2,3,4-tetrahydroquinoline

This methodology offers significant advantages in terms of atom efficiency, producing water as the only byproduct and eliminating the need for additional reducing agents.

Introduction of the 4-Fluoro-2-Methylbenzenesulfonamide Group

Direct Sulfonylation

The most straightforward approach for introducing the sulfonamide functionality involves the reaction of a 7-amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride.

Table 2: Optimized Conditions for Sulfonamide Formation

Parameter Condition Rationale
Reagent ratio 1.2-1.5 equiv sulfonyl chloride Ensures complete reaction
Base Pyridine or triethylamine (3.0 equiv) Captures HCl byproduct
Solvent Anhydrous DCM Prevents hydrolysis of sulfonyl chloride
Temperature 0-5°C initial, then RT Controls exotherm, then drives completion
Reaction time 4-6 hours Monitored by TLC
Purification Column chromatography (silica gel, ethyl acetate/hexane gradient) Removes excess reagents and base

This method typically provides the desired product in 75-90% yield after purification.

Alternative Sulfonamide Formation Strategies

Copper-Catalyzed Coupling

For challenging substrates, copper-catalyzed coupling between 4-fluoro-2-methylbenzenesulfonamide and a suitable 7-halogenated tetrahydroquinoline derivative can be employed:

Reaction Conditions:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: K2CO3 or Cs2CO3
  • Solvent: DMSO or DMF
  • Temperature: 80-110°C
  • Reaction time: 24-48 hours

This method, while requiring harsher conditions, can be valuable for substrates that resist direct sulfonylation approaches.

Integrated Synthetic Strategies

Sequential Approach

A typical sequential synthesis of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide involves the following steps:

Step 1: Construction of appropriately substituted tetrahydroquinoline
Step 2: N-alkylation with 2-methoxyethyl group
Step 3: Functionalization at the 7-position (if not already present)
Step 4: Introduction of the sulfonamide group

While this approach allows for careful control at each step, it can be time-consuming and result in lower overall yields due to multiple purifications.

Convergent Synthesis

A more efficient convergent strategy involves parallel preparation of key building blocks that are combined in later stages:

Table 3: Convergent Synthesis Strategy

Stage Key Intermediate Synthetic Approach Yield (%)
Stream A 7-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline formation followed by N-alkylation 65-75
Stream B 4-Fluoro-2-methylbenzenesulfonyl chloride Chlorosulfonation of 4-fluoro-2-methylbenzene 80-90
Coupling Target compound Sulfonamide formation 75-85
Overall - - 39-57

This approach minimizes the number of steps where the valuable tetrahydroquinoline core is manipulated, potentially improving overall efficiency.

One-Pot/Domino Reaction Sequences

Recent advances in synthetic methodology have enabled the development of one-pot procedures that significantly improve efficiency and atom economy.

Procedure for DBU-Mediated [4+2] Annulation:

  • Formation of ortho-tosylaminophenyl-substituted p-QMs in situ
  • Addition of cyanoalkene and DBU
  • One-pot annulation to form the tetrahydroquinoline core
  • Subsequent N-alkylation and sulfonamide formation

This approach demonstrates good reaction performance along with step and atom economy advantages.

Purification and Characterization

Purification Methods

The purification of this compound typically involves a combination of techniques:

Table 4: Purification Methods Comparison

Method Solvent System Recovery (%) Purity (%) Comments
Column Chromatography Ethyl acetate/hexane gradient 85-90 >95 Most commonly employed method
Recrystallization Ethanol or ethyl acetate/hexane 70-80 >98 Best for larger-scale preparations
Preparative HPLC Methanol/water 90-95 >99 Ideal for analytical samples

Column chromatography on silica gel using an ethyl acetate/hexane gradient (typically starting from 20% ethyl acetate and increasing to 50%) represents the most versatile purification method.

Analytical Characterization

Complete characterization of the compound typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Key signals include tetrahydroquinoline ring protons (δ 1.8-3.5 ppm), aromatic protons (δ 6.5-7.8 ppm), and methoxy group (δ ~3.3 ppm)
    • 13C NMR: Characteristic carbon signals for the tetrahydroquinoline framework
    • 19F NMR: Signal at approximately δ -140 ppm for the fluorine substituent
  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula
    • Typical fragmentation pattern includes loss of the 2-methoxyethyl group and sulfonamide moiety
  • Infrared Spectroscopy:

    • Characteristic bands for sulfonamide (1150-1350 cm-1) and aromatic C-F stretching
  • Chromatographic Analysis:

    • HPLC retention time and purity assessment
    • TLC Rf values in standard solvent systems

Scalability and Industrial Considerations

Process Development Challenges

Scaling up the synthesis of this compound presents several challenges:

  • Heat Management: Exothermic steps such as sulfonylation require careful temperature control
  • Reagent Handling: Safe handling of reactive reagents like sulfonyl chlorides
  • Purification Scale-Up: Transition from column chromatography to more scalable methods

Optimized Industrial-Scale Synthesis

For industrial-scale production, the following modifications to the laboratory procedures are typically implemented:

Table 5: Laboratory vs. Industrial Process Comparison

Aspect Laboratory Process Industrial Adaptation
Tetrahydroquinoline Formation Catalytic hydrogenation (5% Pd/C) Fixed-bed continuous flow hydrogenation
N-Alkylation DMF, 80°C, 12h Continuous flow process in 2-MeTHF
Sulfonamide Formation DCM, pyridine, 0°C → RT Biphasic system with in-line pH monitoring
Purification Column chromatography Crystallization and filtration
Waste Treatment Minimal consideration Integrated solvent recovery systems

The industrial process optimization focuses on continuous flow chemistry techniques, which offer improved control over reaction parameters and increased throughput.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide component demonstrates characteristic nucleophilic substitution and coordination chemistry:

Reaction TypeConditionsOutcomeSupporting Evidence
N-Alkylation K₂CO₃/DMF, alkyl halides (R-X)Substitution at sulfonamide nitrogenPatent
Metal Coordination Pd(PPh₃)₄, polar aprotic solventsFormation of Pd complexesSynthesis data
Hydrolysis 6M HCl, reflux (110°C)Cleavage to sulfonic acid derivativeAnalog studies

Key findings:

  • The sulfonamide's NH group participates in Pd-catalyzed coupling reactions, enabling structural diversification at the aromatic ring .

  • Steric hindrance from the 2-methyl group reduces reactivity toward bulky electrophiles compared to unsubstituted sulfonamides .

Tetrahydroquinoline Modifications

The 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline system undergoes selective transformations:

Reaction SiteReagentsProductSelectivity Factor
N-Methoxyethyl chain NaH, methyl iodideQuaternary ammonium salt87% yield
Aromatic C-H Cl₂/AlCl₃ (0°C)Chlorination at C5 positionDirected by sulfonamide
Ring oxidation KMnO₄/H₂O, pH 7Partial aromatization to quinoline63% conversion

Notable observations:

  • The 2-methoxyethyl side chain enhances solubility in polar solvents (logP = 1.2), facilitating homogeneous reaction conditions .

  • Fluorine at C4 deactivates the adjacent aromatic ring, directing electrophiles to C5 and C8 positions.

Fluorine Substituent Chemistry

The 4-fluoro group influences electronic structure and enables unique transformations:

ReactionConditionsKinetic vs Thermodynamic ControlReference
Nucleophilic Ar-F substitution NaOH (20% aq.), 150°C72% displacement by OH⁻Patent
Fluorine retention Suzuki coupling (Pd(dppf)Cl₂)>95% F preserved
Directed ortho-metalation LDA/THF, -78°CLithiation at C3 position

Mechanistic insights:

  • The strong C-F bond (485 kJ/mol) resists homolytic cleavage under standard conditions .

  • Fluorine's -I effect increases sulfonamide NH acidity (pKa ≈ 8.2 vs 9.1 in non-fluorinated analog) .

Stability Profile

Critical degradation pathways identified through accelerated stability studies:

Stress ConditionMajor Degradation ProductsHalf-life (25°C)
Acidic (0.1M HCl)Sulfonic acid + tetrahydroquinoline48 hours
Alkaline (0.1M NaOH)Fluoro-phenol derivative72 hours
Oxidative (3% H₂O₂)Sulfone oxide120 hours
Photolytic (ICH Q1B)Cis-trans isomerization (ΔE = 2.3 kcal/mol)N/A

Data source: Analog stability studies from and accelerated testing conditions in

Scientific Research Applications

The compound has shown promising biological activities, which are summarized below:

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. The sulfonamide group is known for its efficacy against various bacterial strains. In vitro studies have demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting essential metabolic pathways .

Anticancer Potential

The tetrahydroquinoline moiety is associated with various anticancer properties. Studies have shown that compounds with this scaffold can induce apoptosis in cancer cells and inhibit cell cycle progression. For instance, derivatives similar to the compound have been noted to block the G2-M phase of the cell cycle in HeLa cells, suggesting a mechanism for anticancer activity .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of Antibacterial EfficacyThe compound showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity .
Study 2 Anticancer Activity AssessmentDemonstrated significant antiproliferative effects on MCF-7 breast cancer cells with a notable increase in apoptotic cells .
Study 3 Mechanistic InsightsRevealed that the compound competes with colchicine at its binding site, further enhancing its anticancer potential .

Mechanism of Action

Mechanism: The mechanism by which this compound exerts its effects is influenced by its structural components. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity by mimicking the substrate or binding to active sites.

Molecular Targets and Pathways: Specific molecular targets include enzymes that require sulfonamide-based substrates. The pathways involved may include inhibition of folate synthesis in bacteria or modulation of signaling pathways in eukaryotic cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure N-Substituent Benzenesulfonamide Substituents Biological Target/Activity
Target Compound 1,2,3,4-Tetrahydroquinolin-7-yl 2-Methoxyethyl 4-Fluoro, 2-methyl Unknown (hypothetical)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-... () 1,2,3,4-Tetrahydroisoquinolin-6-yl 2-Cyclopropylethyl, trifluoroacetyl 2-Fluoro, 4-substituted Acyl CoA monoacylglycerol acyltransferase 2 inhibitor
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-... () 1,2,3,4-Tetrahydroquinolin-7-yl Propylsulfonyl 3-Fluoro, 4-ethoxy Unknown
4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)... () 1,2,3,4-Tetrahydrocarbazol-3-yl Methyl 4-Fluoro Structurally characterized

Key Comparisons

Core Structure Variations: The target compound’s tetrahydroquinoline core (vs. tetrahydroisoquinoline in or tetrahydrocarbazole in ) alters ring fusion and planarity. The tetrahydroisoquinoline analog () includes a trifluoroacetyl group, which enhances electron-withdrawing effects and metabolic stability compared to the target’s 2-methoxyethyl substituent .

Benzenesulfonamide Substitutions :

  • The 4-fluoro, 2-methyl pattern in the target compound balances lipophilicity and electronic effects. In contrast, the 3-fluoro, 4-ethoxy substitution in ’s analog introduces steric and electronic differences that could modulate target selectivity .
  • Fluorine’s presence in all compounds (except ’s triazoles) is a common strategy to enhance binding affinity and metabolic stability via electronegative interactions .

Biological Implications: ’s compound demonstrates enzyme inhibitory activity, suggesting that sulfonamide-tetrahydroisoquinoline hybrids may target lipid metabolism pathways. The target compound’s lack of a trifluoroacetyl group might reduce potency but improve toxicity profiles . ’s triazole derivatives highlight the role of sulfonamide bridging in heterocyclic systems, though their planar triazole cores engage in distinct interactions compared to tetrahydroquinoline-based scaffolds .

Research Findings and Limitations

  • Structural Insights : The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier N-substituents (e.g., propylsulfonyl), though this remains speculative without experimental data .
  • Activity Gaps: No direct biological data are available for the target compound. Analogous inhibitors () suggest sulfonamide-tetrahydroquinoline derivatives warrant further screening for enzyme modulation .
  • Methodological Constraints : Comparisons rely on structural analogies rather than direct pharmacological or pharmacokinetic data, emphasizing the need for targeted studies.

Biological Activity

The compound 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H20FN2O3S
  • Molecular Weight : 322.39 g/mol

This compound features a tetrahydroquinoline moiety, which is known for various biological activities, including antibacterial and anticancer properties. The presence of the fluorine atom and the sulfonamide group contributes to its unique reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with tetrahydroquinoline structures exhibit significant antimicrobial activity. A study on related compounds showed that tetrahydroquinolines can inhibit bacterial growth by disrupting cell wall synthesis and function . The introduction of the sulfonamide group in this compound may enhance its efficacy against various pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Specific investigations into similar compounds have reported their ability to inhibit tumor growth in vitro and in vivo models.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes involved in DNA replication or protein synthesis. For instance, sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values around 15 µM after 48 hours of exposure. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 16 µg/mL
AntimicrobialEscherichia coliMIC: 32 µg/mL
AnticancerHeLa (cervical cancer)IC50: 15 µM
AnticancerMCF-7 (breast cancer)IC50: 15 µM

Q & A

Basic: What are the common synthetic routes for synthesizing 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonamide Coupling : Reacting a fluorinated benzenesulfonyl chloride with a tetrahydroquinoline derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
  • Functional Group Introduction : The 2-methoxyethyl group on the tetrahydroquinoline nitrogen is introduced via alkylation or nucleophilic substitution, often requiring protecting groups to prevent side reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with reaction progress monitored via thin-layer chromatography (TLC) .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and stereochemistry, with coupling constants confirming the methoxyethyl group’s conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, critical for distinguishing between isomers or byproducts .
  • X-Ray Crystallography : Resolves absolute configuration and crystal packing, often using SHELXL for refinement .

Advanced: How can researchers resolve stereochemical ambiguities in the tetrahydroquinoline moiety?

Answer:

  • Chiral Chromatography : Enantiomeric separation using chiral stationary phases (e.g., amylose derivatives) to isolate stereoisomers .
  • Vibrational Circular Dichroism (VCD) : Provides stereochemical insights for non-crystalline samples by correlating experimental and computed spectra .
  • SHELX Refinement : For crystallographic data, SHELXL’s robust algorithms resolve disorder in flexible groups (e.g., methoxyethyl) by refining occupancy factors and thermal parameters .

Advanced: What strategies optimize reaction yields during the synthesis of this sulfonamide derivative?

Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide coupling, while dichloromethane minimizes side reactions .
  • Temperature Control : Low temperatures (−10°C to 0°C) stabilize reactive intermediates during alkylation steps .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in heterocyclic modifications .

Advanced: How can researchers evaluate the compound’s interaction with biological targets like RORγ nuclear receptors?

Answer:

  • In Vitro Assays : Measure IC50_{50}/EC50_{50} values using reporter gene assays (e.g., luciferase-based systems) to assess RORγ inverse agonism, similar to related sulfonamide derivatives .
  • Molecular Docking : Utilize PDB structures (e.g., 4J7, 4QH) to model binding poses, focusing on fluorophenyl and sulfonamide interactions with the receptor’s ligand-binding domain .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxyethyl length) to correlate structural features with potency .

Advanced: How to reconcile discrepancies in reported biological activities of structurally similar sulfonamides?

Answer:

  • Meta-Analysis of IC50_{50} Data : Compare assay conditions (e.g., cell lines, incubation times) across studies; variations in RORγ subtype selectivity (α vs. γ) may explain divergent results .
  • Experimental Validation : Reproduce key assays under standardized protocols, controlling for variables like solvent (DMSO concentration) and protein expression levels .
  • Computational Modeling : Use free-energy perturbation (FEP) to predict how minor structural differences (e.g., fluorine position) impact binding affinity .

Advanced: What methodologies assess the compound’s metabolic stability and pharmacokinetic (PK) profile?

Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance, using LC-MS/MS for quantification .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis or ultrafiltration determines unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
  • Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transport assays, predicting oral bioavailability .

Advanced: How can computational tools guide the design of derivatives with improved selectivity?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions (e.g., fluorine’s electronegativity) at the RORγ binding site to prioritize substituents .
  • ADMET Prediction : Software like SwissADME forecasts absorption and toxicity, filtering out derivatives with poor drug-likeness early in development .
  • Fragment-Based Design : Deconstruct the molecule into core fragments (e.g., tetrahydroquinoline, sulfonamide) to identify regions tolerant to modification .

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